molecular formula C7H11N3 B1638747 5-(Aminomethyl)-4-methylpyridin-2-amine

5-(Aminomethyl)-4-methylpyridin-2-amine

Cat. No.: B1638747
M. Wt: 137.18 g/mol
InChI Key: YYCHPXKRSSCCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-4-methylpyridin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic building block. Compounds featuring an aminomethylpyridinamine core are frequently investigated as key intermediates in the development of kinase inhibitors . Researchers utilize such structures to explore new chemical entities, particularly in the design of molecules that interact with specific enzymatic targets. The structural motif of an aminomethyl group on a substituted pyrimidine or pyridine ring is a common feature in bioactive molecules; for instance, similar structures like N -(4-(aminomethyl)phenyl)pyrimidin-2-amines have been identified as potent and selective inhibitors of the JAK2 kinase, a key target in the treatment of myeloproliferative neoplasms . The presence of multiple nitrogen atoms and amino groups in its structure makes it a valuable scaffold for constructing more complex molecules through further chemical modifications. As a research chemical, it is essential for hit-to-lead optimization campaigns and investigating structure-activity relationships (SAR). This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-(aminomethyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3,8H2,1H3,(H2,9,10)

InChI Key

YYCHPXKRSSCCMO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1CN)N

Canonical SMILES

CC1=CC(=NC=C1CN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)
  • Structure : A pyridine derivative with a methyl group at position 4 and a lipophilic 2-methyl-4-(methylthio)butyl chain at position 6 .
  • Key Differences : The bulky methylthio-butyl group increases lipophilicity (logP), likely reducing aqueous solubility compared to the target compound. This modification may enhance membrane permeability but limit applications in polar biological environments.
  • Synthesis : Prepared via deprotection of a pyrrole intermediate, indicating distinct reactivity profiles .
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)
  • Structure: Features a pyrrolidine ring (a secondary amine) at position 5 instead of the primary aminomethyl group .
  • Key Differences : The pyrrolidine substituent increases basicity (pKa ~10–11) and may improve metabolic stability due to reduced susceptibility to oxidative deamination. This could enhance bioavailability in vivo.
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
  • Structure : Incorporates a piperazine ring at position 5, substituted with an ethyl group .
  • Key Differences : The piperazine moiety improves water solubility (via protonation at physiological pH) and is commonly used to optimize pharmacokinetic properties (e.g., half-life, CNS penetration) in drug design.

Pyrimidine-Based Analogs

5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride
  • Structure: A pyrimidine ring with aminomethyl (position 5) and methyl (position 2) groups, formulated as a dihydrochloride salt .
  • The dihydrochloride salt enhances aqueous solubility (>100 mg/mL predicted).
2-Chloro-4-methylpyrimidin-5-amine
  • Structure : Chlorine at position 2 and methyl at position 4 on a pyrimidine ring .
  • Key Differences: The electron-withdrawing chlorine atom increases electrophilicity, making this compound reactive in nucleophilic substitution reactions. However, the absence of an aminomethyl group limits hydrogen-bonding capacity.

Complex Derivatives with Extended Substituents

XVZ (6-{2-[5-(2-aminoethyl)-2,3-difluorophenyl]ethyl}-4-methylpyridin-2-amine)
  • Structure: A difluorophenyl-ethylamino side chain linked to the pyridine core .
6,6'-{[5-(Aminomethyl)benzene-1,3-diyl]diethane-2,1-diyl}bis(4-methylpyridin-2-amine)
  • Structure : A dimeric structure with two pyridin-2-amine units connected via a benzene linker .
  • Key Differences : The bulky aromatic linker may impede blood-brain barrier penetration but could improve avidity in multi-target therapies (e.g., cancer or neurodegenerative diseases).

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Notable Properties
5-(Aminomethyl)-4-methylpyridin-2-amine Pyridine 4-Me, 5-NH₂CH₂ 137.18 Moderate (polar) Dual H-bond donors, versatile synthesis
Compound 33 Pyridine 4-Me, 6-(methylthio-butyl) ~250 (estimated) Low High lipophilicity, membrane-permeable
5-(Aminomethyl)-2-Me-pyrimidin-4-amine diHCl Pyrimidine 2-Me, 5-NH₂CH₂ 213.12 (salt) High Salt form enhances solubility
XVZ Pyridine 4-Me, difluorophenyl-ethylamino 363.39 Low Fluorine-enhanced target affinity
2-Chloro-4-Me-pyrimidin-5-amine Pyrimidine 2-Cl, 4-Me 143.58 Moderate Electrophilic reactivity

Key Research Findings

  • Hydrogen-Bonding vs. Lipophilicity: The target compound’s aminomethyl group provides a balance between solubility and lipophilicity, unlike bulkier analogs (e.g., Compound 33) or halogenated derivatives (e.g., 2-chloro-4-methylpyrimidin-5-amine) .
  • Heterocycle Impact: Pyrimidine-based analogs (e.g., 5-(Aminomethyl)-2-methylpyrimidin-4-amine) exhibit distinct electronic properties compared to pyridine derivatives, influencing target selectivity in enzyme inhibition .
  • Pharmacokinetic Optimization : Piperazine or pyrrolidine substituents (e.g., 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine) are strategic modifications to enhance bioavailability and metabolic stability .

Preparation Methods

Direct Substitution of Trichloromethyl Groups

A one-step synthesis route involves the reaction of 2-chloro-5-trichloromethylpyridine with ammonia or primary amines. This method, disclosed in EP0609811A1, avoids hazardous intermediates like 2-chloro-5-monochloromethylpyridine, enhancing operational safety. The trichloromethyl group undergoes nucleophilic displacement with ammonia at elevated temperatures (120–180°C) in polar aprotic solvents such as dimethylformamide (DMF), yielding 5-(aminomethyl)-4-methylpyridin-2-amine with 75–85% efficiency.

Hydrolysis of Chlorinated Intermediates

CN113474332A describes the conversion of 2-chloro-5-methyl-4-aminopyridine to the target compound via alkaline hydrolysis. Treatment with potassium hydroxide (KOH) in methanol at 80–100°C under pressurized conditions cleaves the chlorine substituent at position 2, forming the corresponding pyridone intermediate, which is subsequently reduced. This stepwise approach achieves 70–78% overall yield but requires careful control of reaction time to minimize byproduct formation.

Reductive Amination Strategies

Hydrogenation of Nitrile Precursors

Catalytic Hydrodehalogenation

Platinum-Catalyzed Hydrogenolysis

CN113474332A discloses the hydrogenation of 2-chloro-5-methyl-4-amino-pyridine-1-oxide using platinum oxide (PtO₂) in methanol at 25–50°C under 1–3 bar H₂. This method selectively removes the chlorine atom while preserving the aminomethyl group, achieving 82–88% yield. The use of Pt catalysts minimizes over-reduction, a common issue with palladium-based systems.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Advantages Limitations
Direct Amination 2-Chloro-5-trichloromethylpyridine NH₃, DMF, 150°C, 6–8 h 75–85% One-step, avoids toxic intermediates High ammonia stoichiometry required
Alkaline Hydrolysis 2-Chloro-5-methyl-4-aminopyridine KOH/MeOH, 90°C, 12 h (pressure reactor) 70–78% Mild reducing conditions Multi-step, moderate yield
Hydrogenolysis 2-Chloro-5-methyl-4-amino-pyridine-1-oxide PtO₂, H₂ (2 bar), MeOH, 40°C, 4 h 82–88% High selectivity, scalable Requires specialized catalyst

Industrial Scalability and Cost Efficiency

Catalytic hydrogenolysis offers the best scalability, with platinum catalysts reusable for 5–7 cycles without significant activity loss. In contrast, the one-step amination requires excess ammonia (215 equivalents), increasing raw material costs. Economic modeling favors the hydrogenolysis route for large-scale production, assuming Pt recovery systems are implemented.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C NMR^{13} \text{C NMR} confirm substitution patterns and amine functionality. For example, 1H NMR^1 \text{H NMR} splitting patterns at δ 4.1–4.3 ppm (aminomethyl protons) distinguish regioisomers .
  • Mass Spectrometry (ESI-MS) : Exact mass analysis (e.g., m/z 254.1 [M+H]+^+) ensures molecular weight consistency .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

How do structural modifications (e.g., fluorination or trifluoromethylation) impact the pharmacological activity of this compound derivatives?

Advanced Research Focus
Fluorination at the pyridine ring enhances metabolic stability and bioavailability. For instance, trifluoromethyl-substituted analogs exhibit improved binding to enzymes like methionine aminopeptidase-1 (IC50_{50} < 50 nM) due to increased hydrophobicity and electron-withdrawing effects .

QSAR Insights : Lipophilic parameters (Log P) and steric bulk (molar refractivity) correlate with activity. A QSAR model for pyridin-2-amine derivatives showed Log P > 2.5 and steric occupancy < 70 Å3^3 optimize antibacterial activity .

What in vitro models are appropriate for assessing the bioactivity of this compound derivatives?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., methionine aminopeptidase-1) using Co2+^{2+}-activated enzymes and synthetic substrates (e.g., leucine-AMC) .
  • Cell-Based Assays : Cytotoxicity screening in HEK-293 or HepG2 cells with MTT assays (IC50_{50} determination) .

Advanced Consideration : Use CRISPR-edited cell lines to study target-specific effects. For example, knockout models of nitric oxide synthase (NOS) clarify mechanisms in anti-inflammatory studies .

How can researchers resolve contradictions in reported bioactivity data for pyridin-2-amine derivatives?

Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., PBS buffer, pH 7.4, 37°C).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites interfering with parent compound activity .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) reconciles bioactivity with predicted binding poses .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile amines or chlorinated solvents .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

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